REACTION_CXSMILES
|
[O:1]=[C:2]1[N:6]([CH2:7][C:8]([O:10]C)=[O:9])[C:5](=[O:12])[NH:4][NH:3]1.[OH-].[Na+].Cl>>[O:1]=[C:2]1[N:6]([CH2:7][C:8]([OH:10])=[O:9])[C:5](=[O:12])[NH:4][NH:3]1 |f:1.2|
|
Name
|
methyl 3,5-dioxo-1,2,4-triazolidine-4-acetate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
O=C1NNC(N1CC(=O)OC)=O
|
Name
|
1-M
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The solid residue was extracted with hot acetonitrile
|
Type
|
CUSTOM
|
Details
|
The acetonitrile extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
the residual colourless solid was recrystallized from acetonitrile, there
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NNC(N1CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |